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Compound of Interest |

Compound Name: Fmoc-3-bromo-L-phenylalanine
CAS No.: 220497-48-3
Cat. No.: B557915
Get Quote
. J

Fmoc-3-bromo-L-phenylalanine is a synthetic amino acid derivative that has become an
invaluable tool in peptide chemistry.[1] Its structure is tripartite, consisting of an L-phenylalanine
backbone, a bromine atom at the meta-position (C3) of the phenyl ring, and a base-labile 9-
fluorenylmethoxycarbonyl (Fmoc) protecting group on the a-amine. Each component imparts
unique properties that are critical for its function.

» L-Phenylalanine Core: Provides the fundamental amino acid structure for incorporation into a
polypeptide chain. The L-stereoisomer is the naturally occurring configuration, ensuring
compatibility with biological systems and recognition by ribosomal machinery or enzymes.

» 3-Bromo Phenyl Ring: The bromine substitution is the key to this molecule's versatility.
Positioned at the meta-position, the bromine atom is a powerful electron-withdrawing group
that influences the electronic properties of the aromatic ring. More importantly, it serves as a
stable, reactive "handle" for post-synthetic modifications via organometallic cross-coupling
reactions (e.g., Suzuki, Sonogashira, Heck), enabling the creation of novel peptide structures
that would be otherwise inaccessible.[1][2]
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e Fmoc Protecting Group: The Fmoc group is essential for its use in Solid-Phase Peptide
Synthesis (SPPS).[1][3] It masks the a-amine to prevent unwanted side reactions and self-
polymerization during the coupling of the carboxyl group to the growing peptide chain.[4] Its
lability to basic conditions, typically piperidine, allows for selective deprotection without
cleaving the acid-labile side-chain protecting groups or the peptide from the resin support, a
cornerstone of orthogonal synthesis strategy.[5]

Below is a diagram illustrating the key functional components of the molecule.
Caption: Key functional regions of the Fmoc-3-bromo-L-phenylalanine molecule.

Table 1: Physicochemical Properties of Fmoc-3-bromo-L-phenylalanine

Property Value Source(s)

Fmoc-L-Phe(3-Br)-OH, Fmoc-
Synonyms [1]
3-bromo-L-Phe-OH

CAS Number 220497-48-3 [1]
Molecular Formula C24H20BrNOa4 [1][3]
Molecular Weight 466.3 g/mol [11[3]

White to off-white
Appearance ] ] [1][6]
powder/crystalline solid

. > 98% (Typically determined
Purity [3]
by HPLC)

N Store at 0 - 8 °C, keep
Storage Conditions ) ) [1][3]
container tightly closed and dry

Structural Verification: A Spectroscopic Approach

Unequivocal structural confirmation and purity assessment are paramount. The combination of
NMR, Mass Spectrometry, and IR spectroscopy provides a complete analytical profile. While
specific spectra are proprietary to the manufacturer, the expected data based on the structure
are well-understood.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms.

* 'H NMR: The proton spectrum will show characteristic signals for the aromatic protons on
both the Fmoc group (typically 7.3-7.9 ppm) and the bromophenyl ring. The protons on the
bromophenyl ring will exhibit a distinct splitting pattern indicative of meta-substitution. The a-
and B-protons of the phenylalanine backbone will appear as multiplets in the 3.0-4.5 ppm
region.

e 13C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons (carboxyl
and urethane) around 170-175 ppm, the numerous aromatic carbons, and the aliphatic
carbons of the Fmoc and amino acid backbone. The carbon directly bonded to the bromine
will have a characteristic shift.

o Sample Preparation: Dissolve 5-10 mg of Fmoc-3-bromo-L-phenylalanine in ~0.6 mL of a
suitable deuterated solvent (e.g., DMSO-des or CDCI3).

 Instrumentation: Utilize a high-field NMR spectrometer (=400 MHz).

» 'H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans and a
relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled *3C spectrum with 1024-4096 scans and a
relaxation delay of 2 seconds.

o Data Processing: Process the data (Fourier transform, phase correction, baseline correction)
and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through
fragmentation patterns.

» Expected Mass: In electrospray ionization (ESI) mode, the molecule will be detected as its
pseudomolecular ions, [M+H]* or [M-H]~. The key diagnostic feature is the isotopic pattern of
bromine: two major peaks of nearly equal intensity separated by ~2 Da, corresponding to the
79Br and 81Br isotopes.
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Fragmentation: Key fragments would arise from the loss of the Fmoc group (178 Da) or the
cleavage of the amino acid side chain.

Sample Preparation: Prepare a dilute solution (10-100 pg/mL) of the sample in a suitable
solvent like methanol or acetonitrile/water.

Instrumentation: Use a mass spectrometer equipped with an ESI source.

Data Acquisition: Infuse the sample and acquire the mass spectrum in both positive and
negative ion modes over a mass range that includes the expected molecular weight (e.g.,
100-1000 m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
o Characteristic Vibrations:

o ~3300 cm~1: N-H stretch of the carbamate.

o ~3000 cm~1: O-H stretch of the carboxylic acid.

o ~1700-1720 cm~1: C=0 stretch (a composite of the carboxylic acid and carbamate
carbonyls).

o ~1500-1600 cm~1: Aromatic C=C stretching.
o ~1200-1300 cm~*: C-N stretching.
o ~500-600 cm~1: C-Br stretch.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated
Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and
apply pressure to ensure good contact.
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o Data Acquisition: Record the sample spectrum, typically co-adding 16-32 scans over a range
of 4000-400 cm~1.

Synthesis and Application in SPPS

The primary application of Fmoc-3-bromo-L-phenylalanine is as a building block in Fmoc-
based Solid-Phase Peptide Synthesis (SPPS).[1][2]

General Synthesis Pathway

The compound is typically synthesized by reacting 3-bromo-L-phenylalanine with an Fmoc-
donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under
basic conditions.

Caption: A simplified workflow for the synthesis of Fmoc-3-bromo-L-phenylalanine.

Incorporation into Peptides via SPPS

The true utility of this derivative is realized during SPPS. The workflow follows a repetitive cycle
of deprotection, activation, and coupling.

Fmoc-SPPS Cycle for Incorporating Fmoc-3-Br-L-Phe

Cycle Repeats for
next amino acid

1. Deprotection
Resin-Bound Peptide-NH-Fmoc
+20% Piperidine/DMF

(Il 2. Activation & Coupling
+ Fmoc-3-Br-L-Phe-OH
+ HBTU/DIPEA in DMF

Forms new peptide bond (n A (S

d Peplide-NH-CO-CH(CHz-Ph-Br)—NH-Fmoc]

Click to download full resolution via product page

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

This protocol describes the incorporation of Fmoc-3-bromo-L-phenylalanine onto a Rink
Amide resin pre-loaded with the N-terminal amino acid of a growing peptide chain.
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e Resin Preparation: Swell the peptide-resin in peptide-grade N,N-Dimethylformamide (DMF)
for 30-60 minutes in a reaction vessel.

e Fmoc Deprotection:

Drain the DMF.

o

[¢]

Add a solution of 20% (v/v) piperidine in DMF to the resin.

[e]

Agitate for 5 minutes, then drain.

[e]

Repeat the piperidine treatment for an additional 15 minutes and drain.

(¢]

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

e Amino Acid Activation:

o In a separate vial, dissolve Fmoc-3-bromo-L-phenylalanine (3 eqg. to resin capacity),
HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

o Add N,N-Diisopropylethylamine (DIPEA) (6 eg.) to the mixture and vortex for 1-2 minutes.
The solution will typically change color, indicating activation.

e Coupling Reaction:

o Immediately add the activated amino acid solution to the deprotected resin.

o Agitate the mixture at room temperature for 1-2 hours. The steric bulk of the
bromophenylalanine may require slightly longer coupling times than smaller amino acids.

e Washing:

o Drain the coupling solution.

o Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

» Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a
complete coupling reaction. If the test is positive (blue beads), the coupling step should be
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repeated.

o Chain Elongation: The cycle (steps 2-6) is repeated for each subsequent amino acid in the
desired sequence.

Safety and Handling

As with all laboratory chemicals, proper handling is essential. The information below is a
summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-

resistant gloves, and a lab coat.[8]

e Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols. Use
in a well-ventilated area or under a chemical fume hood.[6][9]

» Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
Recommended storage temperature is 0-8°C.[1][3]

o First Aid:
o Inhalation: Move the person to fresh air.[6]
o Skin Contact: Wash off with soap and plenty of water.[6]
o Eye Contact: Flush eyes with water as a precaution.[6]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the product to enter drains.[10]

Conclusion

Fmoc-3-bromo-L-phenylalanine is more than a simple protected amino acid; it is a versatile
platform for innovation in peptide chemistry. Its well-defined structure, confirmed by a suite of
analytical techniques, provides a reliable building block for SPPS. The strategic placement of
the bromine atom offers a gateway to a vast chemical space for post-synthetic modification,
enabling the development of novel peptide therapeutics, probes, and biomaterials. By
understanding the interplay of its structural components and employing validated protocols,
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researchers can effectively leverage this powerful tool to advance the frontiers of drug
discovery and chemical biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Core Structural Analysis and Physicochemical Profile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b557915/docs#core-structural-analysis-and-
physicochemical-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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